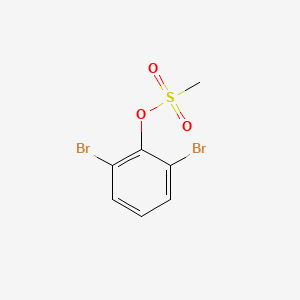

2,6-Dibromophenyl methanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dibromophenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O3S/c1-13(10,11)12-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVHKCMZIZZQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=C(C=CC=C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibromophenyl Methanesulfonate and Key Intermediates

Direct Sulfonylation Reactions in the Synthesis of Aryl Methanesulfonates

Direct sulfonylation methods provide an efficient route to aryl methanesulfonates by creating the sulfonate ester bond in a single key step.

The most common and direct method for synthesizing aryl methanesulfonates is the esterification of a corresponding phenol (B47542) with a methanesulfonyl halide, typically methanesulfonyl chloride (MsCl). prepchem.comresearchgate.netwikipedia.org This reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of the methanesulfonyl chloride.

The synthesis of 2,6-dibromophenyl methanesulfonate (B1217627) is effectively achieved by reacting 2,6-dibromophenol (B46663) with methanesulfonyl chloride. acs.org A study demonstrated that this reaction, conducted in a pyridine (B92270) medium, can result in a high yield of 92%. acs.org Pyridine acts as a base to neutralize the hydrochloric acid byproduct and can also serve as a nucleophilic catalyst. wikipedia.orgacs.org

In a general procedure for phenyl methanesulfonate, phenol is dissolved in a solvent like dichloromethane (B109758) and treated with a base, such as triethylamine, at a reduced temperature (e.g., 0°C). prepchem.com Methanesulfonyl chloride is then added dropwise, and the reaction is allowed to warm to room temperature and stir for several hours. prepchem.com The formation of methanesulfonates is believed to proceed through a mechanism involving the initial elimination of HCl from methanesulfonyl chloride to form the highly reactive intermediate, sulfene (B1252967) (CH₂=SO₂). wikipedia.org The alcohol (phenol) then attacks this intermediate to generate the final sulfonate ester product. wikipedia.org

Table 1: Examples of Aryl Methanesulfonate Synthesis via Esterification

| Phenol | Reagents | Base | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dibromophenol | Methanesulfonyl chloride | Pyridine | 92% | acs.org |

| Phenol | Methanesulfonyl chloride | Triethylamine | 61% | prepchem.com |

| p-Nitrophenol | Methanesulfonyl chloride | Pyridine | High (unspecified) | acs.org |

This table is interactive and provides a summary of yields for the synthesis of various aryl methanesulfonates.

Beyond direct esterification, several one-pot strategies have been developed to synthesize aryl sulfonates from different precursors. One such method involves the one-pot demethylation and subsequent mesylation of aryl methyl ethers using a mixture of phosphorus pentoxide in methanesulfonic acid. researchgate.net Another approach allows for the synthesis of acylaryl methane (B114726) sulfonates from phenolic esters via a Fries rearrangement, using methanesulfonic acid and di-phosphorus pentoxide as the reagent system. tandfonline.com

More advanced one-pot methods include the direct C-H sulfonylation of aromatic compounds. For instance, a novel approach for the direct C-H sulfonylation of N-heteroaromatics has been reported, which proceeds via N-activation with triflic anhydride (B1165640) followed by the addition of a sulfinate salt. chemrxiv.org While not directly applied to 2,6-dibromophenyl methanesulfonate, these methods highlight modern synthetic efforts toward more efficient and atom-economical processes.

Multi-Step Synthetic Routes to this compound

The primary precursor for this compound is 2,6-dibromophenol. The synthesis of such specifically substituted aromatic compounds can be challenging. For example, the direct bromination of aniline (B41778) with Br₂ is difficult to control and rapidly yields the 2,4,6-tribrominated product due to the strong activating nature of the amino group. libretexts.org Controlling the reactivity, often by converting the functional group to a less activating form like an amide, is a common strategy to achieve selective substitution. libretexts.org

The introduction of a sulfonate moiety is a common derivatization strategy for phenols, which can alter the compound's chemical properties and reactivity. nih.gov Converting a phenol to its corresponding sulfonate can be achieved, though it is noted as being less frequently applied in the derivatization of natural phenols due to potential genotoxicity. nih.gov

The reaction of 2,6-dibromophenol with methanesulfonyl chloride is a prime example of such a derivatization. acs.org This transformation converts the phenolic hydroxyl group into a methanesulfonate ester, which can act as a good leaving group in subsequent nucleophilic substitution reactions. acs.orgmdpi.com Aryl methanesulfonates are often considered convenient "latent phenols" for this reason. mdpi.com The derivatization of hydroxyl groups is a fundamental technique in organic synthesis, with reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) being used to convert primary and secondary hydroxyls into N-methylpyridyl ether salts for analytical purposes. nih.gov Solid-phase analytical derivatization techniques have also been developed, where phenols are adsorbed onto a solid phase as phenolate (B1203915) ions before being derivatized. researchgate.net

Optimizing reaction conditions is crucial for maximizing yield and purity. For the synthesis of this compound from 2,6-dibromophenol, the choice of base (e.g., pyridine or triethylamine) and solvent are key parameters. prepchem.comacs.org The reaction time can also be critical; in the synthesis of 2,4-dinitrophenyl methanesulfonate, reducing the reaction period from one hour to just a few minutes significantly increased the yield from zero to over 50%. acs.org

Solvent choice can dramatically impact reaction outcomes. In some syntheses, switching to higher polarity solvents like DMSO or THF allows for increased reaction temperatures, which can satisfyingly improve product yields. rsc.org Catalysis also plays a significant role. While the esterification of phenols with sulfonyl chlorides is often base-mediated, other related reactions benefit from specific catalysts. researchgate.net For example, the synthesis of certain diaryl ethers from aryl methanesulfonates utilizes a K₃PO₄-mediated reaction in an ionic liquid. mdpi.com In some complex syntheses, additives are used to enhance catalyst performance; for instance, 2,6-dibromophenol has been used as a stoichiometric source of HCl to facilitate catalyst turnover in certain asymmetric transformations. researchgate.net The systematic screening of catalysts, bases, solvents, and temperature is a standard approach to discovering the optimal conditions for a given transformation. researchgate.netacs.org

Novel Synthetic Routes and Sustainable Approaches

The development of novel synthetic methodologies for specialized chemical compounds is a cornerstone of modern organic chemistry. For a compound such as this compound, exploring advanced synthetic strategies, including solid-phase techniques and green chemistry principles, is essential for enhancing efficiency, purity, and environmental compatibility. These approaches move beyond traditional solution-phase methods, offering innovative solutions to synthetic challenges.

Solid-Phase Synthesis Techniques Utilizing Methanesulfonate Intermediates

Solid-phase synthesis is a powerful technique where molecules are built step-by-step while covalently attached to an insoluble solid support or resin. wikipedia.org This method simplifies purification, as excess reagents and by-products are washed away, and allows for the use of excess reagents to drive reactions to completion. wikipedia.org While the direct solid-phase synthesis of this compound is not extensively documented, the utility of methanesulfonate intermediates in solid-phase-compatible reactions is well-established.

Methanesulfonates (mesylates) are excellent leaving groups, a property that is highly valuable in synthesis. This reactivity can be harnessed in solid-phase methodologies. For instance, research has shown the use of compounds like 2-(2-bromophenyl)ethyl methanesulfonate to alkylate various azoles, such as imidazoles and pyrroles. southwales.ac.uk This process generates precursors for radical cyclization reactions. southwales.ac.uk Initial studies have indicated that this protocol, which relies on the methanesulfonate as a leaving group, is adaptable to solid-phase resins, highlighting a pathway for integrating such intermediates into automated or high-throughput synthesis. southwales.ac.uk

Furthermore, the chemistry of the methanesulfonyl group is integral to other aspects of solid-phase synthesis. In the well-established field of solid-phase peptide synthesis (SPPS), dilute methanesulfonic acid is employed as an effective reagent for the selective removal of the Nα-Boc protecting group from amino acids. nih.gov This application demonstrates the controlled use of methanesulfonate-related chemistry to facilitate a key step in a complex, multi-step solid-phase process. nih.gov The use of methanesulfonic acid in this context was found to offer advantages over traditional reagents like trifluoroacetic acid (TFA) by improving the stability of other protecting groups and minimizing side reactions. nih.gov

Table 1: Applications of Methanesulfonate Chemistry in Solid-Phase Synthesis This interactive table summarizes the roles of methanesulfonate intermediates and related reagents in solid-phase synthesis techniques.

| Application Area | Methanesulfonate Compound/Reagent | Role in Synthesis | Key Advantage | Reference |

|---|---|---|---|---|

| Heterocycle Synthesis | 2-(2-Bromophenyl)ethyl methanesulfonate | Alkylating agent for azoles | Serves as a leaving group; protocol is amenable to solid-phase adaptation. | southwales.ac.uk |

Green Chemistry Principles in the Synthesis of Related Compounds

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of aryl sulfonates and related compounds has been a fertile ground for the application of these principles, leading to more sustainable and environmentally benign methodologies.

One innovative approach is the metal- and reagent-free electrochemical synthesis of alkyl arylsulfonates. nih.gov This method involves the direct anodic oxidation of electron-rich arenes in the presence of an alcohol and sulfur dioxide. nih.gov A key feature of this process is the in-situ formation of monoalkyl sulfites, which act as both the nucleophile and the supporting electrolyte, thereby eliminating the need for additional salts. nih.gov This multi-component reaction proceeds with high selectivity under constant current, avoiding the need for pre-functionalized starting materials. nih.gov

Ultrasound-assisted synthesis represents another green technique applied to the formation of aryl sulfonates. Researchers have developed an eco-friendly, metal-free coupling of sodium sulfinates with N-hydroxyphthalimide that is accelerated by ultrasound. benthamdirect.com This method is notable for its mild reaction conditions, operating at room temperature, and its remarkable speed, with reactions completing within 10 minutes. benthamdirect.com

The principle of atom economy is central to a sustainable synthesis of thioesters that utilizes methanesulfonic anhydride (MSAA). ias.ac.inresearchgate.net This metal- and halogen-free method involves the S-carbonylation of thiols with carboxylic acids, where MSAA acts as a promoter. ias.ac.inresearchgate.net The reaction is highly efficient and avoids the use of hazardous coupling reagents and bases, generating water as the sole by-product, which aligns perfectly with the goals of sustainable chemistry. ias.ac.inresearchgate.net

Solvent-free, one-pot reactions have also been developed for synthesizing methanesulfonate salts. In one such green protocol, methanesulfonate salts of L-Methionine esters were prepared by simply heating the amino acid, a fatty alcohol, and methanesulfonic acid together without any solvent. scispace.com This neat procedure offers high atom economy, easy purification, and high yields of the desired products from readily available and biodegradable starting materials. scispace.com

Table 2: Green Chemistry Approaches in the Synthesis of Aryl Sulfonates and Related Compounds This interactive table details research findings on sustainable synthetic methods for sulfonate-containing molecules.

| Synthetic Method | Key Principles Applied | Reaction Conditions | Notable Findings | Reference |

|---|---|---|---|---|

| Electrochemical Synthesis | Metal-free, Reagent-free, C-H activation | Anodic oxidation, constant current, BDD electrodes | In-situ formation of monoalkyl sulfite (B76179) intermediate; yields up to 73%. | nih.gov |

| Ultrasound-Assisted Synthesis | Energy-efficient, Metal-free, Mild conditions | Room temperature, 10-minute reaction time | Rapid and eco-friendly synthesis of aryl sulfonates from sodium sulfinates. | benthamdirect.com |

| MSAA-Promoted Synthesis | Atom-economic, Solvent-free, Metal-free | Neat reaction conditions | Efficient synthesis of thioesters with water as the only by-product. | ias.ac.inresearchgate.net |

Applications of 2,6 Dibromophenyl Methanesulfonate in Advanced Organic Synthesis

Role as a Building Block in the Synthesis of Complex Organic Molecules

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. evitachem.com 2,6-Dibromophenyl methanesulfonate (B1217627), available as a screening compound, fits this description due to its reactive sites that allow for sequential and controlled chemical transformations. google.com The bromine atoms can participate in various cross-coupling reactions, while the methanesulfonate group is an excellent leaving group for nucleophilic substitution, making it a versatile synthon.

The structural motifs present in 2,6-Dibromophenyl methanesulfonate are valuable in the synthesis of pharmacologically active molecules. The dibrominated phenyl core is a feature found in a number of bioactive compounds. The compound itself is listed as a building block in the context of synthesizing complex heterocyclic molecules with potential therapeutic applications. google.com For instance, it is associated with the synthesis of thiazole (B1198619) derivatives, a class of compounds known for a wide range of biological activities, including potential anticancer properties. google.com

Furthermore, the closely related precursor, (2,6-dibromophenyl)methanesulfonyl chloride, is recognized as a crucial intermediate for deriving complex benzene (B151609) sulfonamide-based active drug molecules. Sulfonyl chloride compounds are pivotal in the synthesis of medications aimed at treating bacterial, viral, and protozoal infections, as well as cancer, hypertension, and glaucoma. google.com The dibromo-substitution pattern is particularly advantageous for creating more complex derivatives. google.com While not the methanesulfonate ester itself, this highlights the pharmaceutical relevance of the 2,6-dibromophenylmethylsulfonyl core structure.

The utility of related aryl methanesulfonates as intermediates in drug synthesis is also well-documented. For example, (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate is a key intermediate in a novel preparation method for the azole antifungal drug, luliconazole (B1675427). sigmaaldrich.com

| Compound Name | CAS Number | Role/Significance | Reference |

|---|---|---|---|

| (Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one | Not specified | Potential anticancer agent; this compound is a potential building block in its synthesis. | google.com |

| (2,6-Dibromophenyl)methanesulfonyl chloride | 256651-55-5 | Intermediate for complex benzene sulfonamide active drug molecules. | google.comsit.edu.cn |

| Luliconazole | 187164-19-8 | Azole antifungal drug. | sigmaaldrich.com |

| (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate | Not specified | Key intermediate in the synthesis of Luliconazole. | sigmaaldrich.com |

Employment in Cascade, Domino, and Multi-Component Reactions

Cascade, domino, and multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot, minimizing the need for isolation of intermediates, thereby saving time, reagents, and reducing waste. These reactions are powerful tools for rapidly building molecular complexity. A thorough review of the available scientific literature did not yield specific examples where this compound is explicitly used as a reactant in a cascade, domino, or multi-component reaction.

Utilization in the Enantioselective Synthesis of Chiral Compounds

Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This is often achieved using chiral catalysts, auxiliaries, or reagents.

While there are no direct documented uses of this compound as a catalyst or ligand in enantioselective reactions, the methanesulfonate group is a key feature in related chiral intermediates. For instance, the synthesis of the antifungal drug luliconazole involves the preparation of the enantiomerically pure intermediate (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate, demonstrating the role of the mesylate group in the synthesis of single-enantiomer drugs. sigmaaldrich.com However, specific studies detailing the application of this compound itself in the enantioselective synthesis of chiral compounds are not found in the reviewed literature.

Contributions to Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This hybrid approach allows for the efficient and often highly stereoselective production of complex molecules that would be difficult to obtain through purely chemical or biological methods. Despite the growing importance of this field, there is currently no information available in the scientific literature detailing the use of this compound as a substrate or intermediate in any chemoenzymatic synthetic routes.

Computational Chemistry and Theoretical Studies of 2,6 Dibromophenyl Methanesulfonate

Vibrational Spectroscopy Simulations and Comparison with Experimental Data

While general principles of computational chemistry and theoretical studies on related substituted phenyl methanesulfonates exist, applying this information to this compound without specific calculations would be speculative and would not meet the required standards of scientific accuracy for this article. Further experimental and computational research is needed to elucidate the specific electronic and structural properties of this compound.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.netlongdom.org These simulations can provide detailed insights into how a compound like this compound would behave in various environments, such as in different solvents or at varying temperatures and pressures. researchgate.netrsc.org An MD simulation tracks the trajectory of each particle, governed by the forces calculated from a molecular mechanics force field. longdom.org

Despite the utility of this technique, a specific molecular dynamics study for this compound has not been published. Such a study would involve:

System Setup: Defining a simulation box containing molecules of this compound and the chosen solvent (e.g., water, methanol, or a non-polar solvent).

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the interatomic potentials for the atoms present in the compound and solvent. longdom.org

Simulation and Analysis: Running the simulation for a sufficient length of time to allow the system to equilibrate and then collecting data on properties like radial distribution functions, diffusion coefficients, and conformational changes.

Without such research, data on the dynamic behavior, solvation properties, and conformational landscape of this compound remains speculative.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound This table is illustrative of parameters that would be defined in a hypothetical study, as no specific data exists.

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| Software | GROMACS, AMBER, NAMD | To run the molecular dynamics simulation. longdom.org |

| Force Field | OPLS-AA, GAFF | To define the potential energy of the system. |

| Solvent | SPC/E water, Methanol | To simulate the compound's behavior in different chemical environments. |

| Temperature | 298 K, 310 K | To study the effect of temperature on dynamics and stability. |

| Pressure | 1 atm | To maintain constant pressure conditions. |

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space. |

| Analysis Metrics | RMSD, RMSF, Rg | To quantify structural stability, flexibility, and compactness. mdpi.com |

Topological Analyses (e.g., AIM, NCI-RDG, ELF, LOL) for Intermolecular Interactions

Topological analyses of the electron density provide profound insights into the nature of chemical bonds and intermolecular interactions. ntu.ac.ukmdpi.com Methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to visualize and quantify these interactions. researchgate.netresearchgate.netnih.gov

A thorough search of the chemical literature indicates that no topological analyses have been performed and published for this compound. If such studies were conducted, they would reveal detailed information about:

QTAIM: This method partitions the electron density to define atomic basins and analyzes the properties at bond critical points (BCPs) to characterize the strength and nature of interactions (e.g., covalent vs. non-covalent). mdpi.comnih.gov

NCI-RDG: The Non-Covalent Interaction index, based on the Reduced Density Gradient (RDG), is particularly effective at visualizing weak interactions like van der Waals forces, hydrogen bonds, and steric repulsion in real space. researchgate.netnih.govchemrxiv.org The sign of the second eigenvalue of the Hessian matrix of electron density (λ₂) helps distinguish between attractive and repulsive interactions. researchgate.net

ELF and LOL: The Electron Localization Function and Localized Orbital Locator are used to map regions of high electron pair probability, providing a clear picture of core electrons, covalent bonds, and lone pairs. researchgate.net

The application of these methods to this compound could elucidate the role of the bromine atoms in forming halogen bonds and how the sulfonate group participates in intermolecular interactions, which are crucial for understanding its crystal packing and interactions with other molecules.

Table 2: Hypothetical Topological Analysis Findings for this compound This table presents the kind of data that would be generated from a topological analysis, were one to be performed on the target compound.

| Analysis Type | Potential Finding | Significance |

|---|---|---|

| QTAIM | Identification of a bond critical point between a bromine atom and an oxygen atom of a neighboring molecule. | Would provide evidence and quantification of an intermolecular halogen bond. nih.gov |

| NCI-RDG | Visualization of a green (weak van der Waals) isosurface between the phenyl rings of two adjacent molecules. | Indicates the presence of π-π stacking interactions contributing to crystal stability. researchgate.netchemrxiv.org |

| NCI-RDG | A blue (strong, attractive) region between a hydrogen atom and a sulfonate oxygen. | Would signify a hydrogen bond. researchgate.net |

| ELF/LOL | High localization values in the regions of the C-S and S=O bonds. | Would describe the covalent character and electron distribution within the methanesulfonate group. researchgate.net |

Future Directions and Emerging Research Avenues for 2,6 Dibromophenyl Methanesulfonate

Development of Novel Catalytic Systems for Transformations Involving the Compound

The trifunctional nature of 2,6-dibromophenyl methanesulfonate (B1217627) (two C-Br bonds and one C-O-S bond) makes it an intriguing substrate for selective catalysis. Aryl methanesulfonates are recognized as effective electrophiles in palladium-catalyzed cross-coupling reactions, offering an atom-economical alternative to heavier sulfonates like tosylates and triflates. rsc.org The primary challenge and opportunity lie in developing catalytic systems that can selectively target one of these reactive sites.

Future research will likely focus on:

Palladium- and Nickel-Catalyzed Cross-Coupling: Nickel catalysis, in particular, is a burgeoning field for activating less reactive phenolic compounds and is a promising sustainable alternative to palladium. researchgate.net Research into nickel-catalyzed couplings of 2,6-dibromophenyl methanesulfonate could provide efficient pathways for forming new carbon-carbon and carbon-heteroatom bonds.

Ligand-Controlled Selectivity: The key to unlocking selective transformations will be the design of sophisticated ancillary ligands. Ligands like DalPhos have shown success in the monoarylation of ketones with aryl mesylates, highlighting the power of ligand modularity in overcoming reactivity challenges. rsc.org For this compound, ligands could be designed to sterically or electronically favor:

Monodebromination/Coupling: Creating a singly functionalized intermediate for further diverse reactions. nih.govacs.orgfigshare.comacs.org

Didebromination/Coupling: Allowing the installation of two identical or different groups.

C-O Bond Cleavage/Coupling: Utilizing the mesylate as a leaving group, which is typically more challenging than activating aryl bromides but has been achieved. thieme-connect.dethieme.deacs.org

Asymmetric Desymmetrization: The 2,6-dibromo substitution pattern is ideal for asymmetric desymmetrization reactions. As demonstrated with related 3-(2,6-dibromophenyl)quinazolin-4-ones, chiral palladium catalysts can perform enantioselective monohydrodebromination to create N-C axially chiral products. nih.govacs.orgacs.org Similar strategies could be applied to this compound to generate valuable, optically active chiral building blocks.

A summary of potential catalytic approaches is presented in Table 1.

| Catalytic Goal | Potential Catalyst System | Key Research Focus | Relevant Analogue |

| Selective Mono-Coupling at C-Br | Palladium or Nickel with bulky/electron-rich phosphine (B1218219) ligands | Achieving high selectivity for mono- over di-substituted product. | Suzuki-Miyaura coupling of aryl bromides. researchgate.net |

| Asymmetric C-Br Functionalization | Chiral Palladium Complex (e.g., Pd-(R)-DTBM-SEGPHOS) | Creating N-C axial chirality through enantioselective hydrodebromination. | Asymmetric synthesis of Mebroqualone derivatives. nih.govacs.orgacs.org |

| Coupling at C-OMs | Palladium with specific ligands (e.g., CM-phos) | Overcoming the higher activation barrier of the C-O bond compared to C-Br bonds. | Cyanation of aryl methanesulfonates. thieme-connect.de |

Table 1: Potential Catalytic Systems for this compound Transformations

Exploration of New Synthetic Pathways and Green Chemistry Innovations

Modern synthetic chemistry places a strong emphasis on sustainability. Future work on this compound will undoubtedly incorporate green chemistry principles.

Eco-Friendly Synthesis of Aryl Sulfonates: Recent studies have shown that aryl sulfonates can be synthesized using ultrasound-assisted, metal-free coupling reactions under ambient conditions, significantly reducing energy consumption and avoiding toxic metal catalysts. benthamdirect.com Applying these methods to the synthesis of this compound from 2,6-dibromophenol (B46663) would be a key step toward a greener lifecycle for the compound.

Atom Economy and Biodegradable Byproducts: The methanesulfonate group itself has green credentials. It is more atom-economical than larger sulfonate leaving groups. Furthermore, the methanesulfonic acid byproduct generated in cross-coupling reactions is naturally occurring and biodegradable. rsc.org

Alternative Solvents and Energy Sources: The use of ionic liquids as recyclable, non-volatile solvents for nucleophilic aromatic substitution (SNAr) reactions with aryl methanesulfonates has been demonstrated to be effective. mdpi.com Additionally, electrochemical methods, which use electricity as a "traceless" reagent to drive reactions, offer a metal- and oxidant-free strategy for forming bonds, as shown in the synthesis of aryl sulfides. bohrium.com Exploring these avenues could lead to cleaner and more efficient transformations.

Advanced Characterization Methodologies for Real-Time Reaction Monitoring

Understanding the complex, potentially competitive reaction pathways of a multifunctional molecule like this compound requires sophisticated analytical techniques. Advanced, in-situ monitoring methods are crucial for optimizing reaction conditions and elucidating mechanisms.

In-situ Spectroscopy (Raman and IR): Real-time monitoring using fiber-optic Raman and infrared (IR) spectroscopy is a powerful tool for tracking the progress of reactions involving aryl bromides. americanpharmaceuticalreview.comresearchgate.net Specific vibrational modes, such as the C-Br stretch, can be monitored to precisely determine the rate of disappearance of the starting material. americanpharmaceuticalreview.comresearchgate.net This would be invaluable for studying the sequential or competitive reaction of the two bromine atoms in this compound.

Online Mass Spectrometry and Chromatography: For more complex reaction mixtures, online High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) allows for the real-time separation and identification of reactants, intermediates, products, and byproducts. nih.gov This technique has been successfully used to monitor palladium-catalyzed cross-coupling reactions, even in heterogeneous systems, and can distinguish between different diastereomers. nih.gov Applying this to catalytic reactions of this compound would provide a detailed kinetic profile of the entire reaction network.

| Analytical Technique | Information Gained | Application to this compound |

| In-situ Raman Spectroscopy | Real-time concentration of species with Raman-active modes. | Monitoring the disappearance of the C-Br bond signal (e.g., ~262 cm⁻¹) to track reaction kinetics. americanpharmaceuticalreview.comresearchgate.net |

| In-situ Infrared (IR) Spectroscopy | Real-time concentration of species with IR-active modes. | Monitoring C-O bond vibrations to track reactions at the mesylate group. americanpharmaceuticalreview.com |

| Online HPLC-MS | Separation and identification of all components in the reaction mixture over time. | Elucidating complex reaction networks, identifying intermediates, and quantifying product formation and selectivity. nih.gov |

Table 2: Advanced Methodologies for Reaction Monitoring

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry provides a powerful lens for predicting and understanding the behavior of molecules before embarking on extensive experimental work. For this compound, predictive modeling can guide synthetic efforts and the design of new derivatives.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to determine the relative activation barriers for catalytic reactions at the three potential sites (C-Br vs. C-O). This can help predict which site is most likely to react under specific conditions (e.g., with a given palladium or nickel catalyst). Such studies have been used to rationalize the reactivity of substituted aryl methanesulfonates. cdnsciencepub.com

Designing Novel Derivatives: Computational screening can accelerate the discovery of derivatives with desired electronic properties. For example, DFT can predict the reduction potential of novel compounds, a key parameter for applications like electrolyte additives in lithium-ion batteries, where phenyl methanesulfonate has been evaluated. researchgate.netresearchgate.net By modeling the effects of different substituents on the phenyl ring, new molecules based on the this compound scaffold can be designed for specific functions.

Elucidating Reaction Mechanisms: Computational studies can provide detailed insights into transition states and reaction pathways. For instance, modeling can help understand the role of specific ions or additives, such as the cesium effect in reactions involving mesylate leaving groups, leading to more rational reaction development.

Investigation of this compound in Material Science and Supramolecular Chemistry

The structural motifs within this compound make it a promising candidate for the development of advanced materials and complex supramolecular assemblies.

Monomer for Functional Polymers: Dibromobenzene derivatives are versatile building blocks for a wide range of materials, from polymers to organic light-emitting diodes (OLEDs) and porous aromatic frameworks (PAFs). ontosight.aisolubilityofthings.comthe-innovation.org The two bromine atoms of this compound provide ideal handles for polymerization reactions, such as Yamamoto or Suzuki polycondensation, to create novel conjugated polymers. The methanesulfonate group could serve several purposes:

Enhance solubility of the resulting polymer.

Act as a latent reactive site for post-polymerization modification.

Influence the solid-state packing and electronic properties of the material.

Supramolecular Self-Assembly: The components of the molecule can participate in specific non-covalent interactions. The bromine atoms can engage in halogen bonding or C-Br...π interactions, which are known to direct crystal packing. mdpi.com The sulfonate group is a known participant in host-guest chemistry, for instance, forming complexes with cyclodextrins. rsc.org The interplay of these interactions could be harnessed to design novel liquid crystals, gels, or self-healing materials.

Photoreactive Materials: The photoreactivity of aryl sulfonates has been shown to be controllable within micellar environments, leading to selective product formation. rsc.org This suggests that this compound could be incorporated into structured media like micelles or polymer matrices to create materials that respond to light, potentially for applications in photolithography or controlled release systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.